Methyl 4-[[4-(ethylcarbamoyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate
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Overview
Description
Methyl 4-[[4-(ethylcarbamoyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate is a complex organic compound featuring a thiophene ring substituted with a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[4-(ethylcarbamoyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate typically involves multi-step organic synthesis. One common route includes:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(ethylcarbamoyl)piperazine. This can be achieved by reacting piperazine with ethyl isocyanate under controlled conditions.
Coupling with Thiophene Derivative: The piperazine derivative is then coupled with a thiophene-3-carboxylate derivative. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Methylation: The final step involves the methylation of the carboxylate group, typically using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the ethylcarbamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Modified piperazine derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The piperazine moiety is particularly interesting for its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-[[4-(ethylcarbamoyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The thiophene ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[[4-(methylcarbamoyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate
- Methyl 4-[[4-(propylcarbamoyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 4-[[4-(ethylcarbamoyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate may exhibit unique biological activity due to the specific size and electronic properties of the ethylcarbamoyl group. This can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[[4-(ethylcarbamoyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-3-15-13(20)17-4-6-18(7-5-17)14(21)16-11-9-23-8-10(11)12(19)22-2/h8-9H,3-7H2,1-2H3,(H,15,20)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKJDFZDMTWJIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)NC2=CSC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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